Caffeic acid is a hydroxycinnamic acid that is cinnamic acid in which the phenyl ring is substituted by hydroxy groups at positions 3 and 4. It exists in cis and trans forms; the latter is the more common. It has a role as a plant metabolite, an EC 1.13.11.33 (arachidonate 15-lipoxygenase) inhibitor, an EC 2.5.1.18 (glutathione transferase) inhibitor, an EC 1.13.11.34 (arachidonate 5-lipoxygenase) inhibitor, an antioxidant and an EC 3.5.1.98 (histone deacetylase) inhibitor. It is a hydroxycinnamic acid and a member of catechols.
Caffeic Acid is a natural product found in Salvia miltiorrhiza, Salvia plebeia, and other organisms with data available.
Caffeic Acid is an orally bioavailable, hydroxycinnamic acid derivative and polyphenol, with potential anti-oxidant, anti-inflammatory, and antineoplastic activities. Upon administration, caffeic acid acts as an antioxidant and prevents oxidative stress, thereby preventing DNA damage induced by free radicals. Caffeic acid targets and inhibits the histone demethylase (HDM) oncoprotein gene amplified in squamous cell carcinoma 1 (GASC1; JMJD2C; KDM4C) and inhibits cancer cell proliferation. GASC1, a member of the KDM4 subgroup of Jumonji (Jmj) domain-containing proteins, demethylates trimethylated lysine 9 and lysine 36 on histone H3 (H3K9 and H3K36), and plays a key role in tumor cell development.
Caffeic Acid can cause cancer according to The World Health Organization's International Agency for Research on Cancer (IARC).
Caffeic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Black Cohosh (part of); Comfrey Root (part of); Arctium lappa Root (part of) ... View More ...
Caffeic acid
CAS No.: 331-39-5
Cat. No.: VC21335987
Molecular Formula: C9H8O4
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 331-39-5 |
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Molecular Formula | C9H8O4 |
Molecular Weight | 180.16 g/mol |
IUPAC Name | (E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid |
Standard InChI | InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+ |
Standard InChI Key | QAIPRVGONGVQAS-DUXPYHPUSA-N |
Isomeric SMILES | C1=CC(=C(C=C1/C=C/C(=O)O)O)O |
SMILES | C1=CC(=C(C=C1C=CC(=O)O)O)O |
Canonical SMILES | C1=CC(=C(C=C1C=CC(=O)O)O)O |
Colorform | Yellow crystals from concentrated aqueous solutions. Alkaline solns turn from yellow to orange. |
Melting Point | 433 to 437 °F (decomposes) (NTP, 1992) Decomposes at 223-225 °C (Softens at 194 °C). 225 °C |
Chemical Structure and Properties
Caffeic acid (CA) is an organic compound with the molecular formula C9H8O4. Structurally classified as a hydroxycinnamic acid, it possesses both phenolic and acrylic functional groups, contributing to its distinctive chemical behavior and biological activities. Despite its name suggesting a connection to caffeine, caffeic acid is chemically unrelated to this compound; the similar nomenclature stems merely from its presence in coffee .
The chemical structure of caffeic acid features a 3,4-dihydroxylated aromatic ring attached to a trans-ethylene chain, creating a phenylpropanoid scaffold. This specific arrangement of hydroxyl groups on the aromatic ring is critical for its pronounced antioxidant capacity and biological functions .
Physical and Chemical Characteristics
Caffeic acid appears as a yellow solid under standard conditions. Its structure can be represented as (HO)2C6H3CH=CHCO2H, highlighting the presence of two hydroxyl groups on the aromatic ring, which enable it to effectively scavenge free radicals through hydrogen atom donation .
Biosynthesis and Natural Distribution
Biosynthetic Pathway
In plants, caffeic acid is synthesized through the shikimate pathway, a metabolic route that converts simple carbohydrate precursors derived from glycolysis and the pentose phosphate pathway into aromatic amino acids. This endogenous pathway transforms glucose into the aromatic amino acid precursors necessary for caffeic acid production .
The synthesis begins with phenylalanine, which undergoes deamination to form cinnamic acid. Subsequent hydroxylation and other modifications lead to the formation of caffeic acid, an important intermediate in the biosynthesis of lignin, a principal structural component of plant biomass .
Natural Occurrence in Plants
Caffeic acid is universally present in the plant kingdom, serving as a critical intermediate in lignin biosynthesis. Notable plant sources include:
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Bark of Eucalyptus globulus
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Barley grain (Hordeum vulgare)
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Herb Dipsacus asperoides
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Freshwater fern Salvinia molesta
Presence in Foods and Beverages
Caffeic acid occurs naturally in numerous foods and beverages, with concentration varying widely among different sources. Table 1 summarizes the caffeic acid content in various dietary sources.
Table 1: Caffeic Acid Content in Common Foods and Beverages
Metabolism and Pharmacokinetics
Absorption and Distribution
Following ingestion, caffeic acid is rapidly absorbed from the gastrointestinal tract. Peak plasma concentrations are typically observed within one hour after consumption of foods containing this compound. The plasma concentration decreases rapidly thereafter, necessitating repeated dosing approximately every two hours to maintain therapeutic levels .
Biotransformation
After absorption, caffeic acid undergoes three primary enzymatic conjugation processes (often referred to as detoxification pathways):
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Methylation (mediated by sulfotransferase)
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Sulphation (facilitated by UDP-glucotransferase)
These metabolic processes increase the hydrophilicity of caffeic acid, thereby reducing its potential toxicity and facilitating elimination. Additionally, caffeic acid can be converted to ferulic acid through the action of caffeate O-methyltransferase. In tissue extracts, it undergoes rapid oxidation by o-diphenol oxidases .
Excretion
Caffeic acid and its metabolites are primarily eliminated through renal excretion, with approximately 5.9-27% of the ingested dose recovered in urine. The enhanced hydrophilicity resulting from conjugation facilitates efficient urinary excretion .
Pharmacological Activities
Antioxidant Properties
The potent antioxidant activity of caffeic acid stems from its catechol structure, which allows it to effectively scavenge reactive oxygen species (ROS) and other free radicals. This property underlies many of its therapeutic effects, including protection against oxidative stress-induced cellular damage .
Effects on Metabolic Syndrome
Metabolic syndrome (MetS) represents a constellation of risk factors that may progress to more serious conditions like diabetes and cardiovascular disease. These risk factors include:
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Elevated blood pressure
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Dyslipidemia (elevated triglycerides and reduced high-density lipoprotein cholesterol)
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Raised fasting glucose
Research indicates that caffeic acid exhibits beneficial effects against each component of metabolic syndrome, as summarized in Table 2.
Table 2: Effects of Caffeic Acid on Components of Metabolic Syndrome
MetS Component | Effect of Caffeic Acid | Mechanism |
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Hypertension | Blood pressure reduction | Modulation of vascular tone and endothelial function |
Dyslipidemia | Improvement in lipid profile | Enhanced lipid metabolism and reduced oxidative stress |
Hyperglycemia | Blood glucose reduction | Improved insulin sensitivity and reduced oxidative stress |
Obesity | Weight reduction | Modulation of adipogenesis and lipid metabolism |
These effects are particularly relevant given the increasing prevalence of sedentary lifestyles and the ongoing health challenges, which are expected to increase the incidence of metabolic syndrome in coming years .
Anticancer Activities
Caffeic acid demonstrates significant anticancer properties, particularly against hepatocellular carcinoma (HCC). Its anticancer mechanisms include:
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Prevention of reactive oxygen species production
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Induction of DNA oxidation in cancer cells
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Reduction of tumor cell angiogenesis
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Blockade of STATS (transcription factor and signal translation 3)
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Suppression of MMP2 and MMP-9 (collagen IV metalloproteases)
These multifaceted actions contribute to caffeic acid's potential as an adjunctive therapy in cancer management.
Additional Therapeutic Properties
Beyond its antioxidant, metabolic, and anticancer effects, caffeic acid exhibits a diverse array of additional therapeutic properties:
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Immunomodulatory activity
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Antimicrobial effects against various pathogens
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Neuroprotective properties
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Antianxiolytic effects
The compound shows cardiac protective effects by modulating the activity of various enzymes critical for cardiovascular function, including cholinesterase, arginase, and angiotensin-related enzymes .
Analytical Detection Methods
Fast-Scan Cyclic Voltammetry
Recent advances in analytical chemistry have enabled more precise detection and quantification of caffeic acid in various matrices. Fast-scan cyclic voltammetry with carbon fiber microelectrodes represents a significant breakthrough in caffeic acid detection.
The optimal waveform for caffeic acid detection under acidic conditions (at a scan rate of 400 V/s) has been determined to be sawtooth-shaped, from 0 to 1.4 to −0.4 to 0 V. This method offers several advantages:
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Linear signal response with concentration up to 1 μM
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High sensitivity (44.8 ± 1.3 nA/μM)
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Low detection limit (2.3 ± 0.2 nM)
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Excellent stability (0.96% relative standard deviation across 32 consecutive injections)
This technique also successfully detects other catechol-based plant antioxidants, including 5-chlorogenic acid, oleuropein, rosmarinic acid, chicoric acid, and caffeic acid phenethyl ester .
Fluorescent Determination Methods
Novel fluorescent detection methods for caffeic acid have been developed using carbon dots coated with molecularly imprinted polymers (CDs@MIPs). These methods offer high selectivity and sensitivity for caffeic acid determination in complex matrices such as human plasma .
Under optimal conditions, the fluorescence intensity of CDs@MIPs decreases linearly with increasing caffeic acid concentration in the range of 0.5-200 μM, with a detection limit of 0.11 μM. This approach shows promising potential for monitoring caffeic acid concentrations in clinical settings .
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